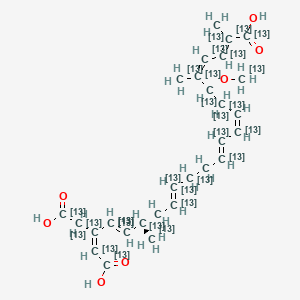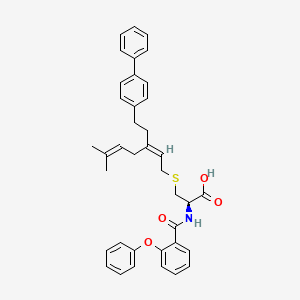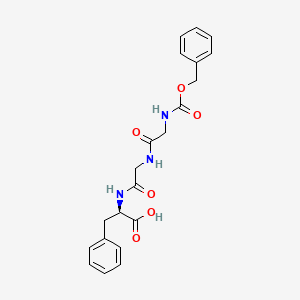
3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 3, also known as triazole, is a five-membered heterocyclic compound containing three nitrogen atoms. Triazoles are a class of compounds that have gained significant attention due to their diverse chemical properties and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triazoles can be synthesized through several methods, with one of the most common being the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles under mild conditions, often catalyzed by copper(I) salts .
Industrial Production Methods
In industrial settings, triazoles are produced using large-scale batch or continuous flow processes. The choice of method depends on the specific triazole derivative being synthesized and the desired purity and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Triazoles undergo various chemical reactions, including:
Oxidation: Triazoles can be oxidized to form triazolium salts.
Reduction: Reduction of triazoles can yield dihydrotriazoles.
Substitution: Triazoles can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of triazoles typically yields triazolium salts, while reduction can produce dihydrotriazoles .
Applications De Recherche Scientifique
Triazoles have a wide range of applications in scientific research:
Chemistry: Triazoles are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Triazoles are studied for their antimicrobial and antifungal properties.
Industry: Triazoles are used in the production of agrochemicals, dyes, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of triazoles varies depending on their specific application. In antifungal drugs, triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane formation, leading to fungal cell death .
Comparaison Avec Des Composés Similaires
Triazoles can be compared with other nitrogen-containing heterocycles, such as:
Imidazoles: Both triazoles and imidazoles have antifungal properties, but triazoles generally exhibit broader-spectrum activity.
Pyrroles: Pyrroles are another class of five-membered heterocycles, but they contain only one nitrogen atom. Triazoles are more versatile in terms of chemical reactivity and applications.
Tetrazoles: Tetrazoles contain four nitrogen atoms and are used in pharmaceuticals and materials science.
Triazoles are unique due to their high chemical stability, strong dipole moment, and ability to form hydrogen bonds, making them valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C27H46O4 |
|---|---|
Poids moléculaire |
437.7 g/mol |
Nom IUPAC |
(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid |
InChI |
InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3 |
Clé InChI |
ITZYGDKGRKKBSN-WNOXKDKUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(=O)O |
SMILES canonique |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12372942.png)


![5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12372954.png)


![(2,5-Dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B12372976.png)

![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride](/img/structure/B12372982.png)

![disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372988.png)
![5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one](/img/structure/B12372990.png)

